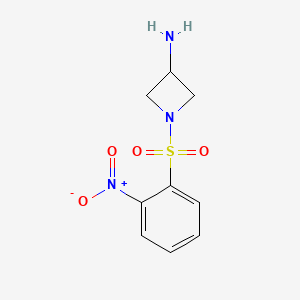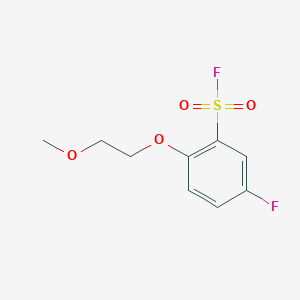
2-Propylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylbenzene-1-thiol is an organic compound characterized by a benzene ring substituted with a propyl group and a thiol group. The thiol group (-SH) is known for its strong, often unpleasant odor. This compound is part of the thiol family, which are sulfur analogs of alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylbenzene-1-thiol can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Direct Thiolation: Another method involves the direct thiolation of propylbenzene using hydrogen sulfide (H₂S) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Propylbenzene-1-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Scientific Research Applications
2-Propylbenzene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propylbenzene-1-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in its antioxidant activity, as it can neutralize reactive oxygen species by forming stable disulfide bonds . The compound can also interact with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2-Propylbenzene-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: Similar in structure but with an ethyl group instead of a propyl group.
Butanethiol: Contains a butyl group instead of a propyl group.
Benzyl mercaptan: Contains a benzyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of a propyl group and a thiol group attached to a benzene ring, which imparts distinct chemical and physical properties .
Properties
CAS No. |
90535-39-0 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
2-propylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
JPNXREVRYWWBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)


![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)


![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)


